![molecular formula C24H38O3 B020865 (1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane CAS No. 108031-79-4](/img/structure/B20865.png)
(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex tricyclic compounds often involves multi-step reaction sequences, starting from simpler precursors. For compounds similar to the one mentioned, key steps could include cyclization reactions, functional group transformations, and stereocontrolled synthesis techniques to achieve the desired three-dimensional structure. Research by Ye et al. (2002) on aminocarbenes without pi conjugation provides insights into stereospecific cis addition reactions that might be relevant to the synthesis of similarly complex molecules (Ye et al., 2002).
Molecular Structure Analysis
The molecular structure of tricyclic compounds is crucial for understanding their chemical behavior and properties. X-ray crystallography, NMR spectroscopy, and computational modeling are common tools used to elucidate structure. For example, the study by Simons et al. (2001) on tetraoxatricyclo compounds employs X-ray diffraction and quantum chemistry to analyze molecular structures, which might offer methodologies applicable to analyzing the compound (Simons et al., 2001).
Chemical Reactions and Properties
Tricyclic compounds can undergo a variety of chemical reactions, including additions, substitutions, and rearrangements, often influenced by their cyclic structure and functional groups. For instance, the rearrangement reactions and nucleophilic characteristics discussed by Ye et al. (2002) could be relevant to understanding the reactivity of the compound under discussion (Ye et al., 2002).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure of the compound. These properties are essential for predicting how the compound behaves in different environments and for its formulation in applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical species, and stability, are influenced by the compound's functional groups and molecular framework. Studies like those by Gleiter et al. (1995) on trimethylenetricyclo compounds provide insights into the synthesis, properties, and rearrangement reactions that could shed light on the chemical properties of similar complex molecules (Gleiter et al., 1995).
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
The study by Barbosa et al. (1990) explored the photochemical behavior of related cycloheptenones, uncovering efficient dimerization processes. This research is significant for understanding the photoreactivity of complex tricyclic structures similar to the compound (Barbosa, Mann, & Cummins, 1990).
Synthesis Studies
Camps et al. (1985) detailed a synthesis approach involving regioselective intramolecular C—H insertion, contributing to the broader understanding of constructing complex tricyclic frameworks (Camps et al., 1985).
Chiral Molecule Construction
Žilinskas et al. (2005) achieved the transformation of an enantiomerically pure compound into a chiral C2-symmetric molecule, showcasing advanced techniques in chiral chemistry relevant to compounds like the one mentioned (Žilinskas, Stončius, & Butkus, 2005).
Advanced Organic Syntheses
White et al. (2003) explored complex syntheses involving amines and diols, contributing to the development of novel methodologies for constructing tricyclic and related compounds (White, Wardrop, Sundermann, Neipp, & Martin, 2003).
Theoretical Proposals for New Molecules
Pierre et al. (2021) conducted a theoretical study proposing new molecules derived from chlordane, illustrating the potential for designing environmentally safer compounds using structural analogs of complex tricyclic compounds (Pierre et al., 2021).
Eigenschaften
IUPAC Name |
(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXCBLBKXFCNA-FEFNCVQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)[C@@H]3[C@H]2O[C@H](C3)O[C@H]4C[C@@H]5[C@@H]6CC[C@]([C@@H]5O4)(C6(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-MBF-OH dimer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



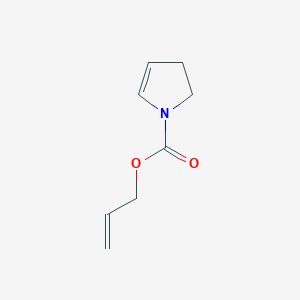
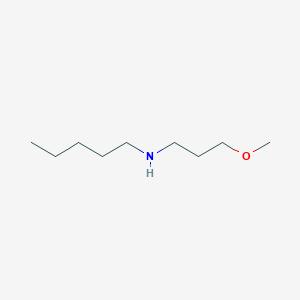
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
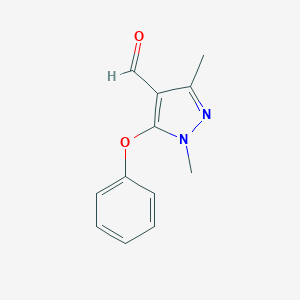

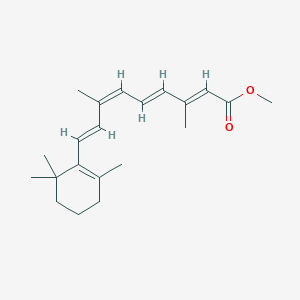
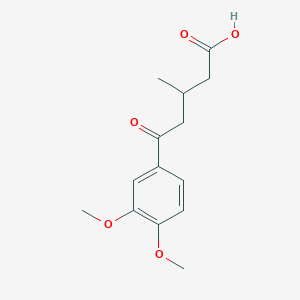
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
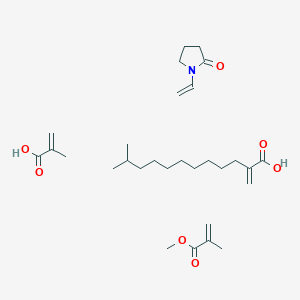
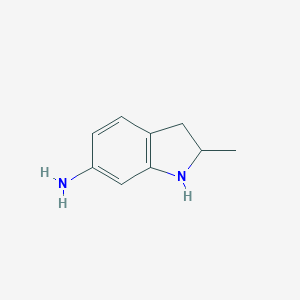
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
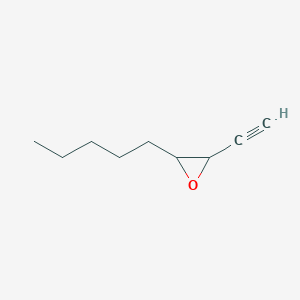
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)